

# Constitutive internalization of ACKR3 receptors

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An In-depth Technical Guide on the Constitutive Internalization of ACKR3

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a critical regulator of chemokine gradients, particularly for CXCL12 and CXCL11. Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins but is considered a  $\beta$ -arrestin-biased receptor and a scavenger.<sup>[1][2][3]</sup> A defining feature of ACKR3 is its high level of constitutive internalization, a process by which the receptor continuously cycles between the plasma membrane and intracellular compartments, even in the absence of a stimulating ligand.<sup>[4][5][6]</sup> This ligand-independent trafficking is fundamental to its primary function of clearing extracellular chemokines, thereby shaping chemotactic gradients and modulating the signaling of other receptors like CXCR4.<sup>[4][7][8]</sup> This guide provides a detailed overview of the molecular mechanisms, quantitative aspects, and key experimental protocols used to study the constitutive internalization of ACKR3.

## Core Mechanisms of ACKR3 Constitutive Internalization

ACKR3's lifecycle is characterized by continuous cycling between the plasma membrane and endosomal compartments.<sup>[6]</sup> This process is distinct from the canonical ligand-induced endocytosis observed for many GPCRs. While agonist binding can further accelerate internalization, the basal, constitutive process ensures a constant scavenging activity.<sup>[4][9]</sup>

## Role of G protein-coupled Receptor Kinases (GRKs) and $\beta$ -arrestins:

The classical model of GPCR internalization involves agonist-induced receptor phosphorylation by GRKs, followed by the recruitment of  $\beta$ -arrestins, which act as adaptors for clathrin-mediated endocytosis.<sup>[10]</sup> The role of these proteins in ACKR3's constitutive internalization is complex and still under investigation.

- **$\beta$ -arrestin Independence:** Several studies have demonstrated that  $\beta$ -arrestins are dispensable for ACKR3 internalization.<sup>[10][11]</sup> ACKR3 internalizes effectively in cells lacking  $\beta$ -arrestins, indicating the existence of alternative,  $\beta$ -arrestin-independent trafficking pathways.<sup>[4][11]</sup> While ligands promote  $\beta$ -arrestin recruitment to ACKR3, this interaction is primarily linked to downstream signaling (e.g., ERK activation) rather than being a prerequisite for endocytosis itself.<sup>[12]</sup>
- **GRK Involvement:** Ligand-induced internalization of ACKR3 is dependent on GRK activity, with GRK2 and GRK3 playing key roles.<sup>[4][9]</sup> However, the constitutive internalization process appears to have both GRK-dependent and GRK-independent components.<sup>[13]</sup> This suggests that basal phosphorylation, potentially by GRKs or other kinases, may regulate a fraction of constitutive trafficking, but a separate mechanism allows the receptor to internalize even without GRK activity.<sup>[11][13]</sup>

The dynamic nature of ACKR3 is linked to its conformational flexibility, which allows it to adopt an active-like state even without a ligand, leading to a high level of basal activity and constitutive internalization.<sup>[5][14]</sup>

## Quantitative Analysis of ACKR3 Internalization

Precise quantitative data on the rate of constitutive ACKR3 internalization is not extensively documented in the literature. Most quantitative studies focus on ligand-induced internalization, which provides a useful benchmark for the receptor's trafficking capacity. The high basal level of intracellularly located ACKR3 observed in imaging studies qualitatively supports a robust constitutive internalization process.<sup>[15][16]</sup>

Parameter	Ligand	Value	Cell Type	Method	Citation
Receptor Internalization	CXCL12	25% of surface receptors after 15 min	HEK293T	Flow Cytometry	<a href="#">[17]</a>
Receptor Recycling	CXCL12	Surface levels return to basal by 45 min post-stimulation	HEK293T	Flow Cytometry	<a href="#">[17]</a>
Ligand Affinity (IC <sub>50</sub> )	CXCL12	1.3 nM	HEK293	Radioligand Assay	<a href="#">[12]</a>
Ligand Affinity (IC <sub>50</sub> )	CXCL11	9.0 nM	HEK293	Radioligand Assay	<a href="#">[12]</a>

This table summarizes available quantitative data, which primarily reflects ligand-induced activity. The rate of constitutive, ligand-independent internalization remains an area for further investigation.

## Signaling Pathways and Functional Consequences

The constitutive internalization of ACKR3 is intrinsically linked to its physiological functions: chemokine scavenging and biased signaling.

```
// Ligand-dependent pathway CXCL12 -> ACKR3 [label="Binding"]; ACKR3 -> GRK [label="Recruitment &\nPhosphorylation"]; GRK -> ACKR3 [style=invis]; ACKR3 -> Barr [label="Recruitment"]; Barr -> ERK [label="Scaffolding"];
```

```
// Internalization ACKR3 -> Endosome [label="Ligand-Induced\nInternalization", style=dashed, color="#EA4335"]; Barr -> Endosome [style=invis];
```

```
// Constitutive Pathway ACKR3 -> Endosome [label="Constitutive\nInternalization", dir=back, constraint=false, style=dashed, color="#4285F4", arrowhead=normal, headport=w, tailport=e];
```

```
// Post-internalization fate Endosome -> Lysosome [label="Ligand Degradation"]; Endosome -> Recycling [label="Receptor Recycling"]; Recycling -> ACKR3; CXCL12 -> Lysosome [style=invis];
```

```
// Logical Grouping {rank=same; CXCL12; ACKR3;} {rank=same; GRK; Barr;} {rank=same; ERK; Endosome;} } .dot Caption: ACKR3 signaling and trafficking pathways.
```

Chemokine Scavenging: The primary role of ACKR3 is to act as a scavenger, internalizing and degrading its ligands, thereby regulating their extracellular concentration.<sup>[6]</sup><sup>[18]</sup> This function is crucial in developmental processes, such as neuronal migration and cardiovascular development, where precise chemokine gradients are required.<sup>[6]</sup> The continuous, constitutive internalization ensures that this scavenging function is always active, allowing cells to constantly sample and shape their environment.

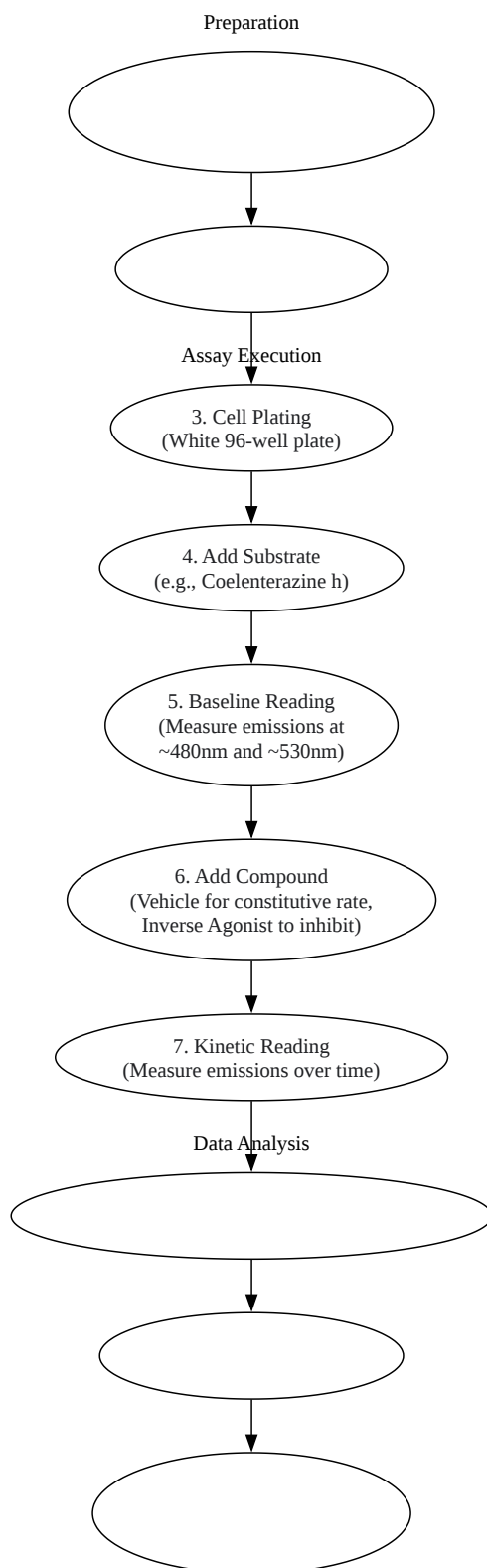
$\beta$ -arrestin Signaling: Upon ligand binding, ACKR3 recruits  $\beta$ -arrestins, which can act as signal transducers, leading to the activation of downstream pathways like the ERK1/2 MAP kinase cascade.<sup>[6]</sup><sup>[12]</sup> This signaling is G protein-independent and is thought to contribute to cellular processes like survival and proliferation. The formation of heterodimers between ACKR3 and CXCR4 can also potentiate  $\beta$ -arrestin activation.<sup>[6]</sup>

## Key Experimental Methodologies

Studying the constitutive internalization of ACKR3 requires techniques that can quantify the population of receptors at the plasma membrane over time or visualize their translocation to intracellular compartments.

### BRET-based Assay for Receptor Internalization

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring protein proximity in living cells.<sup>[2]</sup> To measure internalization, a "bystander" BRET assay can be used to track the receptor's localization relative to a plasma membrane-anchored fluorescent protein.



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Detailed Protocol:

- **Construct Preparation:** Genetically fuse a Renilla luciferase variant (Rluc, the BRET donor) to the C-terminus of ACKR3. Prepare a construct for a plasma membrane-anchored fluorescent acceptor, such as mVenus fused to a CAAX motif (mVenus-CAAX).[19]
- **Cell Culture and Transfection:** Co-transfect a suitable cell line (e.g., HEK293) with the ACKR3-Rluc and mVenus-CAAX plasmids. Culture for 24-48 hours to allow for protein expression.[20]
- **Assay Setup:** Plate the transfected cells into a white, opaque 96-well microplate suitable for luminescence measurements.
- **Measurement:**
  - Wash the cells with a suitable buffer (e.g., HBSS).
  - Add the Rluc substrate (e.g., coelenterazine h) to each well.
  - Immediately begin reading on a plate reader capable of simultaneously detecting the donor emission (~480 nm) and acceptor emission (~530 nm).
  - To measure constitutive internalization, monitor the change in the BRET ratio over time in wells treated only with vehicle. A decrease in the BRET ratio signifies the movement of ACKR3-Rluc away from the plasma membrane-anchored mVenus-CAAX.[19]
  - Inverse agonists, which stabilize the inactive receptor conformation at the membrane, can be used as a positive control to inhibit constitutive internalization and cause an increase in the BRET signal.[5][19]
- **Data Analysis:** Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point. Normalize the data to the baseline reading at time zero.

## Flow Cytometry-based Assay for Surface Receptor Quantification

Flow cytometry provides a robust method for quantifying the population of receptors remaining on the cell surface after a period of internalization.

**Detailed Protocol:**

- **Cell Preparation:** Use cells stably or transiently expressing an epitope-tagged ACKR3 (e.g., HA- or FLAG-tag at the N-terminus).
- **Labeling Surface Receptors:**
  - Cool the cells to 4°C to halt all membrane trafficking.
  - Incubate the cells with a fluorescently-conjugated primary antibody targeting the N-terminal epitope tag for 45-60 minutes on ice. This step labels only the surface-exposed receptors.
- **Initiating Internalization:**
  - Wash away the unbound antibody with ice-cold buffer.
  - Resuspend the cells in pre-warmed (37°C) culture medium to initiate internalization and start a timer. A baseline sample (T=0) should be kept at 4°C.
- **Stopping Internalization:** At various time points (e.g., 5, 15, 30, 60 minutes), stop internalization by returning the cells to an ice bath and adding ice-cold buffer.
- **Data Acquisition:**
  - Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of labeled receptor remaining on the cell surface.
  - A viability dye (e.g., Propidium Iodide) should be used to exclude dead cells from the analysis.
- **Data Analysis:** Calculate the percentage of remaining surface receptors at each time point relative to the baseline (T=0) sample. Plotting this percentage against time allows for the determination of the internalization rate.

## Implications for Drug Development

Understanding the constitutive internalization of ACKR3 is paramount for developing therapeutics that target this receptor.

- **Inverse Agonists:** Compounds that act as inverse agonists can stabilize an inactive conformation of ACKR3, leading to its accumulation at the cell surface and inhibiting its constitutive scavenging activity.[5][19] This can effectively increase the local concentration of CXCL12, which may have therapeutic benefits in contexts where enhancing CXCR4 signaling is desired.
- **Targeting Trafficking:** Modulating the internalization and recycling pathways of ACKR3 could offer a novel strategy to control its scavenging function without directly blocking the ligand-binding pocket.
- **Biased Ligands:** Developing ligands that selectively promote or inhibit  $\beta$ -arrestin signaling versus internalization could fine-tune the receptor's function for specific pathological conditions, separating its signaling role from its scavenging activity.

## Conclusion

The constitutive internalization of ACKR3 is a fundamental characteristic that distinguishes it from canonical GPCRs and underpins its primary role as a chemokine scavenger. This process is mechanistically complex, operating largely independently of  $\beta$ -arrestin and involving both GRK-dependent and -independent pathways. While quantitative rates for this basal trafficking are still being fully elucidated, powerful techniques like BRET and flow cytometry provide robust platforms for its study. For drug development professionals, modulating this constitutive pathway offers a sophisticated and nuanced approach to controlling chemokine signaling in a host of diseases, including cancer and inflammatory disorders.

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## References



- 1. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Involvement of ACKR3 C-Tail in  $\beta$ -Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 7. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 9. mdpi.com [mdpi.com]
- 10. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACKR3 Proximity Labeling Identifies Novel G protein- and  $\beta$ -arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational dynamics underlying atypical chemokine receptor 3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. berthold.com [berthold.com]
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